molecular formula C14H11N3O2 B1321935 1-苄基-5-硝基-1H-吲唑 CAS No. 23856-20-4

1-苄基-5-硝基-1H-吲唑

货号 B1321935
CAS 编号: 23856-20-4
分子量: 253.26 g/mol
InChI 键: KACWEIWGSHNESJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring. The specific structure of 1-benzyl-5-nitro-1H-indazole includes a benzyl group attached to the nitrogen atom of the indazole ring and a nitro group at the fifth position.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a short time frame . Another method includes the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to produce substituted furans, which can be further modified to synthesize indazole derivatives . Additionally, electrochemical reduction/cyclization of N-benzyl-N-nitrosoanthranilic acid at a mercury cathode has been used to produce 1-benzyl-1,2-dihydro-3H-indazol-3-one, which is closely related to the target compound .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, with the potential for tautomerism, protonation, and E/Z isomerism, as observed in related compounds such as 1-benzyl-4-nitroso-5-aminopyrazole . X-ray crystallography is often employed to determine the solid-state structure, while NMR spectroscopy can elucidate the structure in solution .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including reactions with nitroaryl derivatives to form benzotriazole-N-oxides . The reactivity of NH-indazoles with electrophilic reagents like 1-fluoro-2,4-dinitrobenzene has been studied, revealing the formation of multiple products and providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

Indazole derivatives exhibit a range of physical and chemical properties that can be tailored for specific applications. For instance, oxadisilole-fused indazoles have been synthesized and characterized for their photophysical, redox, and thermal properties, showing potential as deep-blue emitters for OLED applications . Energetic salts of trinitromethyl-substituted triazoles, which share some structural similarities with indazoles, have been found to possess high density, moderate to good thermal stability, and excellent detonation properties .

Relevant Case Studies

Indazole derivatives have been explored for their potential therapeutic applications. For example, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives have been studied as novel inhibitors against sodium nitroprusside-induced apoptosis, with implications for the treatment of sepsis and septic shock . Additionally, new substituted benzo[g]indazoles with nitro and amino groups have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antibacterial activity, demonstrating significant biological activity .

科学研究应用

  1. 合成制药品1-苄基-5-硝基-1H-吲唑已被用于合成药物化合物。一个显著的例子是高效的两步合成2,5-二取代呋喃,从而创造了YC-1,一个重要的药物靶点 (Palmieri, Gabrielli, & Ballini, 2010)

  2. 抗凋亡剂开发1-苄基-5-硝基-1H-吲唑的衍生物已被探索作为治疗脓毒症和脓毒性休克等疾病的潜在治疗剂。这些衍生物已显示出作为硝普利酸钠诱导的血管平滑肌细胞凋亡抑制剂的功效 (Lien et al., 2002)

  3. 抗增殖和抗菌活性某些1-苄基-5-硝基-1H-吲唑衍生物已被合成并评估其对癌细胞系的抗增殖活性和抗菌活性。一些化合物对肺癌显示出显著活性,并对淋病奈瑟菌具有抗菌特性,而不对人类红细胞中的溶血活性 (Cuartas et al., 2019)

  4. 多样衍生物的合成该化合物已被用于合成各种衍生物。例如,已合成了N-苄基吲啶、吲唑和苯并三唑-4,7-二酮,为在药物化学中获得这些具有潜在应用的衍生物提供了广阔的前景 (Marminon et al., 2007)

  5. 一氧化氮受体激活剂1-苄基-5-硝基-1H-吲唑的特定衍生物已被确定为一氧化氮受体、可溶性鸟苷酸环化酶的有效激活剂。这些化合物已被评估其抑制血小板聚集和展现药代动力学特性的能力,表明潜在的治疗应用 (Selwood et al., 2001)

  6. 用于能量材料的应用,突显了它们在高能化合物开发中的潜力。合成的化合物根据其结构特性和能量性能被表征为潜在的能量材料 (Srinivas et al., 2012)
  1. 结构和分子相互作用从1-苄基-5-硝基-1H-吲唑衍生的化合物的晶体结构已被分析以了解它们的分子相互作用。例如,已研究了5-[(5-硝基-1H-吲唑-1-基)甲基]-3-苯基-4,5-二氢异噁唑的结构,揭示了其分子堆积和相互作用的见解,这对于理解其药物应用至关重要 (Boulhaoua et al., 2019)

  2. 新型抗癌剂的开发对1-苄基-5-硝基-1H-吲唑衍生物的研究已导致新型抗癌剂的合成。这些化合物已显示出对癌细胞系的选择性抗增殖活性,表明它们作为癌症治疗研究中的先导化合物的潜力 (郭瓊文, 2006)

  • 合成SF5取代杂环化合物已经开发出一种高效的合成方法,用于制备SF5取代的杂环化合物,特别是6-SF5-吲哚,使用1-苄基-5-硝基-1H-吲哚衍生物。这种方法在合成类似gamendazole的化合物方面具有应用,表明其在生物活性分子合成中的实用性(Kanishchev & Dolbier, 2018)

  • 可溶性鸟苷酸环化酶的激活诱导剂已经研究了1-苄基-3-(5-羟甲基-2-呋喃基)吲哚的结构和激活特性,这是1-苄基-5-硝基-1H-吲哚的衍生物。其作为可溶性鸟苷酸环化酶的激活诱导剂的作用突显了其在药物化学中的潜力(Sopková-de Oliveira Santos et al., 2000)

  • 安全和危害

    When handling 1-Benzyl-5-nitro-1H-indazole, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

    属性

    IUPAC Name

    1-benzyl-5-nitroindazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)9-15-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KACWEIWGSHNESJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60620662
    Record name 1-Benzyl-5-nitro-1H-indazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60620662
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    253.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Benzyl-5-nitro-1H-indazole

    CAS RN

    23856-20-4
    Record name 1-Benzyl-5-nitro-1H-indazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60620662
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A 12 L 3-necked round-bottomed flask was charged with DMF (2L), 5-nitroindazole (200 g, 1.22 mol.) and potassium carbonate (186 g, 1.35 mol). Benzyl bromide (230 g, 1.35 mol) was then added to the stirred suspension at a rate as to maintain the temperature below 40° C. Once the addition was complete the mixture was heated to 75° C. for a further 8 hours, the reaction being monitored by TLC (SiO2, 1:1 ethyl acetate:hexanes). The reaction was then cooled to room temperature, water (2L) added and the resulting slurry stirred at room temperature for 0.5 h. The resulting yellow solids were filtered off and dried at 45° C. and 5 mm Hg vacuum for 48 h. This afforded 424 g of a 1.25:1 mixture of 1- and 2-benzyl-5-nitroindazoles as determined by HPLC analysis (Rt 1-benzyl=14.9 min, Rt 2-benzyl=14.1 min). This material was then split into four approximately 100 g batches and each batch dissolved in acetone (470 mL). Water (156 mL) was then added slowly as a steady stream. After stirring for an additional 1 hour at room temperature the resulting solids were filtered off and vacuum dried. This process afforded a combined total of 126 g (41%) of 1-benzyl-5-nitroindazole, which was 92.1% pure by HPLC analysis, the major contaminant being the 2-benzyl derivative.
    Quantity
    230 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    hexanes
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Quantity
    200 g
    Type
    reactant
    Reaction Step Five
    Quantity
    186 g
    Type
    reactant
    Reaction Step Five
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    A 12 L 3-necked round-bottomed flask was charged with DMF (2 L), 5-nitroindazole (200 g, 1.22 mol.) and potassium carbonate (186 g, 1.35 mol). Benzyl bromide (230 g, 1.35 mol) was then added to the stirred suspension at a rate as to maintain the temperature below 40° C. Once the addition was complete the mixture was heated to 75° C. for a further 8 hours, the reaction being monitored by TLC (SiO2, 1:1 ethyl acetate:hexanes). The reaction was then cooled to room temperature, water (2 L) added and the resulting slurry stirred at room temperature for 0.5 h. The resulting yellow solids were filtered off and dried at 45° C. and 5 mm Hg vacuum for 48 h. This afforded 424 g of a 1.25:1 mixture of 1- and 2-benzyl-5-nitroindazoles as determined by HPLC analysis (Rt 1-benzyl=14.9 min, Rt 2-benzyl=14.1 min). This material was then split into four approximately 100 g batches and each batch dissolved in acetone (470 mL). Water (156 mL) was then added slowly as a steady stream. After stirring for an additional 1 hour at room temperature the resulting solids were filtered off and vacuum dried. This process afforded a combined total of 126 g (41%) of 1-benzyl-5-nitroindazole, which was 92.1% pure by HPLC analysis, the major contaminant being the 2-benzyl derivative.
    Name
    Quantity
    2 L
    Type
    reactant
    Reaction Step One
    Quantity
    200 g
    Type
    reactant
    Reaction Step One
    Quantity
    186 g
    Type
    reactant
    Reaction Step One
    Quantity
    230 g
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    hexanes
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three
    Name
    Quantity
    2 L
    Type
    solvent
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods III

    Procedure details

    To a solution of 5-nitroindazole (10 g, 61.3 mmol) in DMF (100 mL) was added K2CO3 (12.7 g, 91.9 mmol) and PhCH2Br (7.29 mL, 61.3 mmol). The resulting mixture was stirred at RT for 3.5 days, then poured into 400 mL of H2O. The resulting slurry was filtered, rinsed once with water and dried in vacuo giving a beige solid. A portion of this crude material (2.5 g) was purified by chromatography (SiO2, elution with 1:2 EtOAc-hexanes) giving 1-benzyl-5-nitro-1H-indazole and 2-benzyl-5-nitro-1H-indazole.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    12.7 g
    Type
    reactant
    Reaction Step One
    Quantity
    7.29 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    400 mL
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods IV

    Procedure details

    To a solution of 5-nitroindazole (10.0 g, 61.3 mmol) in acetonitrile (100 mL) was added potassium carbonate (16.9 g, 122.6 mmol) and benzyl bromide (13.6 g, 79.7 mmol). The resulting yellow reaction mixture was heated with stirring at 70° C. overnight. Upon cooling down, the solid was filtered off and washed with methylene chloride. The filtrate was concentrated to dryness and the resulting residue was purified by flash chromatography eluting with 17–25% ethyl acetate in hexanes (v/v) yielding 7.0 g (44%) of the corresponding 1-Benzyl-5-nitro-1H-indazole as a yellow solid.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Quantity
    16.9 g
    Type
    reactant
    Reaction Step One
    Quantity
    13.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods V

    Procedure details

    To a solution of 10 g (61.3 mmol) of 5-nitroindazole in DMF (100 mL) was added K2CO3 (12.7 g, 91.9 mmol) and PhCH2Br (7.29 mL, 61.3 mmol). The resulting mixture was stirred at RT for 3.5 days, then poured into 400 mL of water. The resulting slurry was filtered, rinsed once with water and dried in vacuo giving a beige solid. A 2.5 g portion of this crude material was purified by chromatography (SiO2, elution with 1:2 EtOAc-hexanes) giving 1-benzyl-5-nitro-1H-indazole and 2-benzyl-5-nitro-2H-indazole.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    12.7 g
    Type
    reactant
    Reaction Step One
    Quantity
    7.29 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    400 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-Benzyl-5-nitro-1H-indazole
    Reactant of Route 2
    Reactant of Route 2
    1-Benzyl-5-nitro-1H-indazole
    Reactant of Route 3
    Reactant of Route 3
    1-Benzyl-5-nitro-1H-indazole
    Reactant of Route 4
    Reactant of Route 4
    1-Benzyl-5-nitro-1H-indazole
    Reactant of Route 5
    Reactant of Route 5
    1-Benzyl-5-nitro-1H-indazole
    Reactant of Route 6
    Reactant of Route 6
    1-Benzyl-5-nitro-1H-indazole

    Citations

    For This Compound
    5
    Citations
    M Boulhaoua, MM Abdelahi, M Benchidmi, EM Essassi… - IUCrData, 2016 - iucrdata.iucr.org
    The asymmetric unit of the title compound, C14H11N3O2, contains two independent molecules linked by a C—H⋯ O hydrogen bond. Pairs of neighboring dimeric units …
    Number of citations: 1 iucrdata.iucr.org
    K Gambouz, AE Abbouchi, S Nassiri… - European Journal of …, 2020 - Wiley Online Library
    … Notably, the optimized conditions turned out to be effective also for 1-benzyl-5-nitro-1H-indazole 7. This starting … Oxidative arylation of 1-benzyl-5-nitro-1H-indazole with arenes image …
    HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
    A method for the regioselective synthesis of 3-unsubstituted 1-alkyl-1H-indazoles, starting with 2-halobenzonitriles and N-alkylhydrazines, is described. The two-step reaction pathway …
    Number of citations: 19 www.sciencedirect.com
    SK Srivastava, V Kumar, SK Agarwal… - Anti-Cancer Agents …, 2009 - ingentaconnect.com
    In the present review, the discovery and development of quinazoline as tyrosine kinase inhibitors has been described. The synthesis of most potent quinazoline inhibitors of EGFR, …
    Number of citations: 18 www.ingentaconnect.com
    J Lategahn, J Hardick, T Grabe… - Journal of medicinal …, 2020 - ACS Publications
    … It used 1-benzyl-5-nitro-1H-indazole (140 mg, 0.55 mmol) as the starting material. Yield: 98% (120 mg, 0.54 mmol). H NMR (500 MHz, DMSO-d 6 ): δ 7.75 (s, 1H), 7.16–7.35 (m, 6H), …
    Number of citations: 8 pubs.acs.org

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。